tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with azetidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and as a research tool in drug discovery.
Industry: In the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride
- tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
Uniqueness
tert-Butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the tert-butyl carbamate group. These features contribute to its stability, reactivity, and versatility in various chemical and biological applications .
Properties
CAS No. |
2913229-25-9 |
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Molecular Formula |
C10H21ClN2O2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
GFDVNNWFQBFRJT-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C1CNC1)NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C1CNC1)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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